Pyrimidine-2,4,5-triamine sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

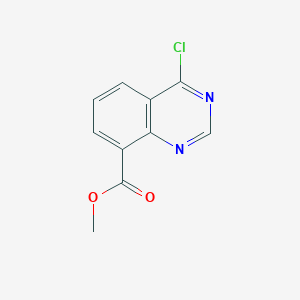

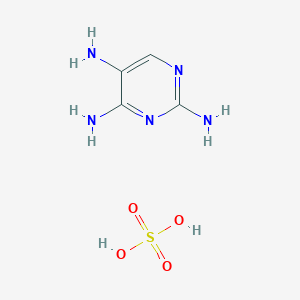

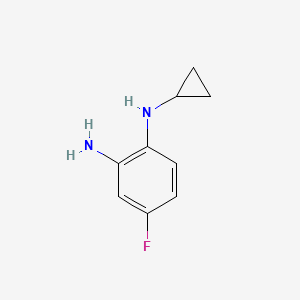

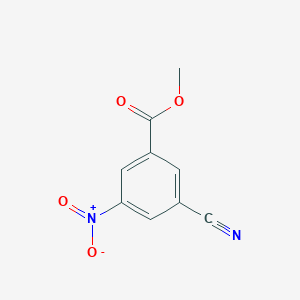

Pyrimidine-2,4,5-triamine, also known as 2,4,6-Triaminopyrimidine, is an organic compound . It is a derivative of Pyrimidine, which is an aromatic, heterocyclic, organic compound similar to pyridine . Pyrimidine has nitrogen atoms at positions 1 and 3 in the ring .

Synthesis Analysis

The synthesis of pyrimidines has been a subject of interest in recent research . Various methods have been developed for the synthesis of pyrimidines . For instance, one method involves the use of alkynes . Another method involves the use of (trimethylsilyl) acetylene .Molecular Structure Analysis

The molecular structure of Pyrimidine-2,4,5-triamine is C4H7N5 . The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

Pyrimidines are known to undergo a variety of chemical reactions . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Applications De Recherche Scientifique

Antimicrobial Agent Synthesis

Pyrimidine-2,4,5-triamine sulfate derivatives have been synthesized as potential antimicrobial agents. These compounds exhibit significant antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus, E. coli, and Aspergillus niger, among others (Rao, Rao, & Koteswara, 2020).

Anticancer Properties

Studies have demonstrated the anticancer properties of Pyrimidine-2,4,5-triamine sulfate derivatives. These compounds show significant activity against cancer cell lines, such as HeLa cells, and are compared to established chemotherapy agents like Cisplatin (Rao, Rao, Koteswara Rao, & Maddur, 2020).

Agricultural Chemistry

Pyrimidine-2,4,5-triamine sulfate analogs are involved in agricultural chemistry, with applications as antibacterial, antifungal, and antiviral agents. These compounds have been utilized in the development of products with therapeutic properties in agriculture (Pinheiro et al., 2020).

Photographic Emulsion Stabilizers

Certain derivatives of Pyrimidine-2,4,5-triamine sulfate are used as stabilizers in photographic silver halide emulsions, demonstrating the versatility of this compound in various industrial applications (Fischer, 2010).

Synthesis of Coordinated Compounds

These compounds have been utilized in the synthesis of novel coordination compounds with interesting structures and potential therapeutic properties, particularly in the context of anticancer, antiparasitic, and antibacterial prodrugs (Łakomska & Fandzloch, 2016).

Plant Growth Research

Pyrimidine-2,4,5-triamine sulfate derivatives are used in physiological research related to plant growth, particularly as tools for understanding the regulation of terpenoid metabolism concerning phytohormones and sterols, which are integral to cell division and senescence (Grossmann, 1990).

Mécanisme D'action

Target of Action

Pyrimidine-2,4,5-triamine sulfate is a pyrimidine derivative that has shown a wide range of biological activities . The primary targets of this compound are the Mycobacterium tuberculosis (MTB) strains, specifically the H37Ra strain . These bacteria are the causative agents of tuberculosis (TB), a major health problem in many developing countries .

Mode of Action

It is known that the compound interacts with its targets (mtb strains) and exhibits anti-tb activity . The positioning of the substituent groups on the pyrimidine moiety is crucial for the compound’s activity

Biochemical Pathways

Pyrimidine-2,4,5-triamine sulfate likely affects the purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleic acids (RNA and DNA), which are crucial for the survival and replication of bacteria. By interfering with these pathways, the compound could inhibit the growth and proliferation of MTB strains .

Result of Action

The result of the action of Pyrimidine-2,4,5-triamine sulfate is the inhibition of the growth and proliferation of MTB strains . This leads to a decrease in the bacterial load, thereby alleviating the symptoms of TB and promoting recovery .

Safety and Hazards

Orientations Futures

Pyrimidines and their derivatives have found extensive use in the pharmaceutical industry . They have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists .

Propriétés

IUPAC Name |

pyrimidine-2,4,5-triamine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.H2O4S/c5-2-1-8-4(7)9-3(2)6;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKFIHPLERCHFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591151 |

Source

|

| Record name | Sulfuric acid--pyrimidine-2,4,5-triamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90586-67-7 |

Source

|

| Record name | Sulfuric acid--pyrimidine-2,4,5-triamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)

![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)

![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)